RIPK1 Kinase Inhibition: Target Compound vs. Structural Analog Comparison
The 3-chloro-substituted benzamide exhibits measurable RIPK1 inhibitory activity (IC50 = 320 nM in a radiometric assay using RIPK1 residues 1–312) [1]. In contrast, the des-chloro analog N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide lacks publicly available RIPK1 inhibition data, and the 4-chloro isomer remains uncharacterized for this target [2]. While the 3-chloro substitution is not yet demonstrated to be the sole determinant of RIPK1 engagement, the presence of a defined quantitative activity anchor represents a critical differentiator for screening programs targeting necroptosis pathways.
| Evidence Dimension | RIPK1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 320 nM (BindingDB BDBM50263057) |
| Comparator Or Baseline | Des-chloro analog: no RIPK1 data available; 4-chloro isomer: no RIPK1 data available |
| Quantified Difference | Not calculable; target compound is the only analog in this series with a reported RIPK1 IC50 |
| Conditions | RIPK1 (1–312 residues), 15 min preincubation, [γ-32P]ATP, 30 min measurement |
Why This Matters
For procurement in necroptosis or RIPK1-dependent inflammation research, the 3-chloro derivative is the only analog in its immediate series with a publicly documented IC50, reducing the risk of selecting an inactive compound.
- [1] BindingDB. Entry BDBM50263057 (CHEMBL381230). IC50 = 320 nM for RIPK1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50263057 (accessed 2026-05-09). View Source
- [2] PhytoBank. SMR000018045 (PHY0178114) – des-chloro analog structural data. Available at: https://phytobank.ca/metabolites/PHY0178114 (accessed 2026-05-09). View Source
